Cas no 2171812-83-0 (4-methyl-2-4-(1-methylcyclopropyl)phenylpiperidin-3-amine)

4-Methyl-2-[4-(1-methylcyclopropyl)phenyl]piperidin-3-amine is a structurally unique piperidine derivative featuring a substituted phenyl ring and a methylcyclopropyl moiety. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly for applications requiring rigid, sterically constrained frameworks. The presence of the cyclopropyl group enhances metabolic stability, while the piperidine core offers versatility for further functionalization. Its amine functionality allows for derivatization into active pharmaceutical ingredients (APIs) or ligands for biological targets. The compound's defined stereochemistry and modular structure make it valuable for medicinal chemistry research, enabling the exploration of structure-activity relationships in drug discovery.
4-methyl-2-4-(1-methylcyclopropyl)phenylpiperidin-3-amine structure
2171812-83-0 structure
Product name:4-methyl-2-4-(1-methylcyclopropyl)phenylpiperidin-3-amine
CAS No:2171812-83-0
MF:C16H24N2
MW:244.375164031982
CID:6574130
PubChem ID:165546661

4-methyl-2-4-(1-methylcyclopropyl)phenylpiperidin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 4-methyl-2-4-(1-methylcyclopropyl)phenylpiperidin-3-amine
    • 4-methyl-2-[4-(1-methylcyclopropyl)phenyl]piperidin-3-amine
    • 2171812-83-0
    • EN300-1477817
    • Inchi: 1S/C16H24N2/c1-11-7-10-18-15(14(11)17)12-3-5-13(6-4-12)16(2)8-9-16/h3-6,11,14-15,18H,7-10,17H2,1-2H3
    • InChI Key: DOFKNLFDXRHLGH-UHFFFAOYSA-N
    • SMILES: N1CCC(C)C(C1C1C=CC(=CC=1)C1(C)CC1)N

Computed Properties

  • Exact Mass: 244.193948774g/mol
  • Monoisotopic Mass: 244.193948774g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38Ų
  • XLogP3: 2.8

4-methyl-2-4-(1-methylcyclopropyl)phenylpiperidin-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1477817-50mg
4-methyl-2-[4-(1-methylcyclopropyl)phenyl]piperidin-3-amine
2171812-83-0
50mg
$1056.0 2023-09-28
Enamine
EN300-1477817-1000mg
4-methyl-2-[4-(1-methylcyclopropyl)phenyl]piperidin-3-amine
2171812-83-0
1000mg
$1256.0 2023-09-28
Enamine
EN300-1477817-250mg
4-methyl-2-[4-(1-methylcyclopropyl)phenyl]piperidin-3-amine
2171812-83-0
250mg
$1156.0 2023-09-28
Enamine
EN300-1477817-10000mg
4-methyl-2-[4-(1-methylcyclopropyl)phenyl]piperidin-3-amine
2171812-83-0
10000mg
$5405.0 2023-09-28
Enamine
EN300-1477817-1.0g
4-methyl-2-[4-(1-methylcyclopropyl)phenyl]piperidin-3-amine
2171812-83-0
1g
$0.0 2023-06-06
Enamine
EN300-1477817-2500mg
4-methyl-2-[4-(1-methylcyclopropyl)phenyl]piperidin-3-amine
2171812-83-0
2500mg
$2464.0 2023-09-28
Enamine
EN300-1477817-100mg
4-methyl-2-[4-(1-methylcyclopropyl)phenyl]piperidin-3-amine
2171812-83-0
100mg
$1106.0 2023-09-28
Enamine
EN300-1477817-500mg
4-methyl-2-[4-(1-methylcyclopropyl)phenyl]piperidin-3-amine
2171812-83-0
500mg
$1207.0 2023-09-28
Enamine
EN300-1477817-5000mg
4-methyl-2-[4-(1-methylcyclopropyl)phenyl]piperidin-3-amine
2171812-83-0
5000mg
$3645.0 2023-09-28

Additional information on 4-methyl-2-4-(1-methylcyclopropyl)phenylpiperidin-3-amine

Introduction to 4-methyl-2-4-(1-methylcyclopropyl)phenylpiperidin-3-amine (CAS No. 2171812-83-0)

4-methyl-2-4-(1-methylcyclopropyl)phenylpiperidin-3-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2171812-83-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of a piperidine ring fused with a phenyl moiety, further substituted with a methyl group and a 1-methylcyclopropyl side chain, contributes to its unique chemical and pharmacological properties.

The structural complexity of 4-methyl-2-4-(1-methylcyclopropyl)phenylpiperidin-3-amine makes it a promising candidate for further investigation in drug discovery. The piperidine core is a well-known pharmacophore in many bioactive molecules, exhibiting favorable interactions with biological targets. In particular, the piperidine ring is frequently found in drugs that modulate central nervous system (CNS) activity, such as antipsychotics and antidepressants. The substitution pattern on the phenyl ring and the 1-methylcyclopropyl group introduces additional layers of functionality, which may influence the compound's solubility, metabolic stability, and binding affinity to biological receptors.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 4-methyl-2-4-(1-methylcyclopropyl)phenylpiperidin-3-amine with various biological targets. These studies suggest that the compound may exhibit inhibitory activity against enzymes and receptors involved in inflammatory pathways, making it a potential lead for the development of anti-inflammatory drugs. Additionally, the unique structural features of this molecule could contribute to its selectivity for specific targets, reducing off-target effects and improving therapeutic efficacy.

The synthesis of 4-methyl-2-4-(1-methylcyclopropyl)phenylpiperidin-3-amine presents both challenges and opportunities for chemists. The synthesis involves multiple steps, including functional group transformations and stereocontrol, which are critical for achieving the desired product with high yield and purity. Modern synthetic methodologies, such as transition metal-catalyzed reactions and asymmetric synthesis techniques, have been employed to streamline the synthetic route and improve scalability.

Investigations into the pharmacological properties of 4-methyl-2-4-(1-methylcyclopropyl)phenylpiperidin-3-amine have revealed intriguing findings. In vitro studies have demonstrated that this compound interacts with several key biological targets, including serotonergic receptors and monoamine oxidase enzymes. These interactions suggest that 4-methyl-2-4-(1-methylcyclopropyl)phenylpiperidin-3-amine may have therapeutic potential in disorders associated with neurotransmitter imbalances. For instance, its ability to modulate serotonin receptor activity could make it a candidate for treating conditions such as depression and anxiety.

Furthermore, preclinical studies have explored the pharmacokinetic profile of 4-methyl-2-4-(1-methylcyclopropyl)phenylpiperidin-3-amine. These studies have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for assessing its suitability for clinical development. The compound has shown promising oral bioavailability and favorable metabolic stability in animal models, indicating that it may be suitable for therapeutic use if further optimized.

The future direction of research on 4-methyl-2-4-(1-methylcyclopropyl)phenylpiperidin-3-am ine includes exploring its potential in combination therapies and investigating its mechanism of action in greater detail. Combination therapies involve using multiple drugs simultaneously to achieve synergistic effects or reduce side effects. By studying how 4-methyl -2 - 4 - ( 1 - methyl cyc lo prop y l ) phen y lpiper idin - 3 - am ine interacts with other compounds or biologics, researchers can uncover new therapeutic strategies that may enhance patient outcomes.

In conclusion, 4 - methyl - 2 - 4 - ( 1 - methyl cyc lo prop y l ) phen y lpiper idin - 3 - am ine (CAS No. 2171812 - 83 - 0) is a structurally complex and pharmacologically interesting compound with significant potential in drug discovery. Its unique chemical properties make it a valuable tool for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this molecule, 4 - methyl - 2 - 4 - ( 1 - methyl cyc lo prop y l ) phen y lpiper idin - 3 - am ine is poised to play an important role in advancing pharmaceutical science.

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